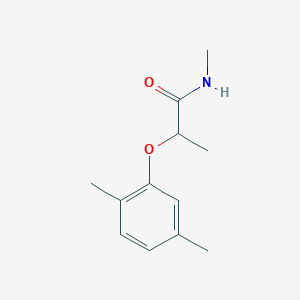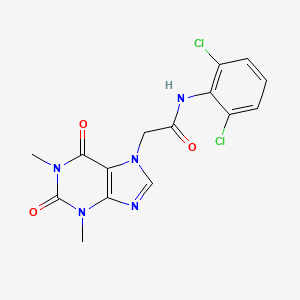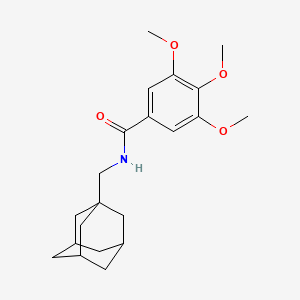![molecular formula C21H24N2O5S B4446128 methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4446128.png)
methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate
Übersicht
Beschreibung
Methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate, commonly known as MPA, is a synthetic compound that has been studied extensively in scientific research. MPA belongs to the class of compounds known as piperidinecarboxylates, which have been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of MPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MPA has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. MPA has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPA has been found to have a wide range of biochemical and physiological effects. In neuroscience, MPA has been shown to improve cognitive function and to reduce inflammation and oxidative stress in the brain. In cancer biology, MPA has been found to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPA in lab experiments is its well-documented synthesis method and availability for research purposes. MPA has also been extensively studied in scientific research, which provides a solid foundation for further investigation. However, one limitation of using MPA in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of MPA. In neuroscience, further investigation is needed to determine the optimal dosage and administration route for the potential therapeutic use of MPA in neurodegenerative diseases. In cancer biology, further studies are needed to determine the mechanism of action of MPA and to identify potential synergistic effects with other anticancer drugs. Additionally, the potential use of MPA in other fields such as immunology and infectious diseases should be explored.
Wissenschaftliche Forschungsanwendungen
MPA has been studied extensively in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, MPA has been found to have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPA has also been studied for its potential use as a neuroprotective agent in traumatic brain injury.
In cancer biology, MPA has been found to have anticancer properties, particularly against breast cancer. MPA has been shown to induce apoptosis in breast cancer cells and to inhibit the growth and metastasis of breast cancer tumors in animal models. MPA has also been studied for its potential use in combination with other anticancer drugs to enhance their effectiveness.
Eigenschaften
IUPAC Name |
methyl 1-[4-(benzenesulfonamido)-3-methylbenzoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-14-17(20(24)23-12-10-16(11-13-23)21(25)28-2)8-9-19(15)22-29(26,27)18-6-4-3-5-7-18/h3-9,14,16,22H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLMJUXTZMFOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)OC)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446056.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446064.png)
![ethyl 1-({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4446085.png)
![1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4446093.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4446110.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)



![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)